2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole
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Overview
Description
2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a benzodiazole core substituted with an ethylphenoxy group and a methoxy group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown antimicrobial properties, suggesting potential targets could be enzymes or proteins essential to the survival of bacteria and fungi .
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interact with its targets, leading to inhibition of essential biological processes in the microorganisms, ultimately causing their death .
Result of Action
The compound has been tested on various bacterial and fungal strains and has shown activity at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi . The level of antimicrobial activity was dependent on the type, number, and position of the substituent on the phenyl group attached to the thiourea nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor under specific conditions to introduce the ethylphenoxy group. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- 2-[(4-ethylphenoxy)methyl]benzoylthioureas
Uniqueness
2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-12-4-6-13(7-5-12)21-11-17-18-15-9-8-14(20-2)10-16(15)19-17/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSABBYZEMXWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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